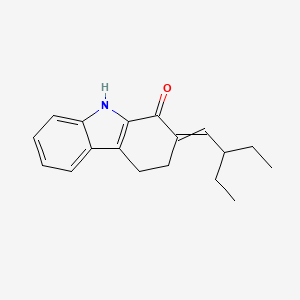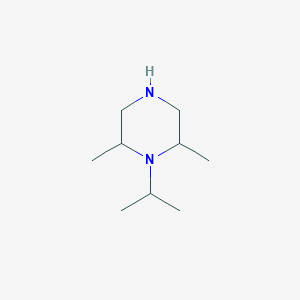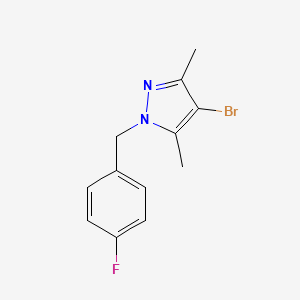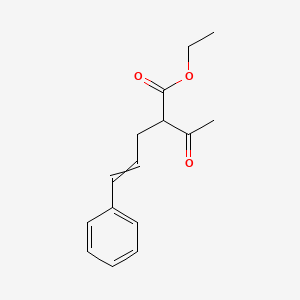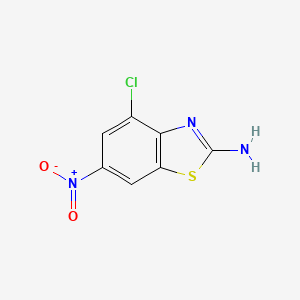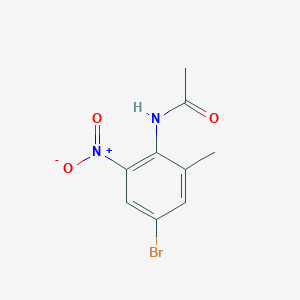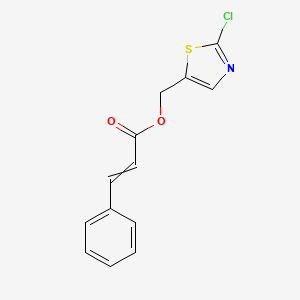![molecular formula C10H13Cl2N2S+ B11725024 2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride](/img/structure/B11725024.png)
2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 3-chlorophenylmethyl group attached to a sulfanyl group, which is further connected to a dihydroimidazolium ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride typically involves the following steps:
Formation of the 3-chlorophenylmethyl sulfanyl intermediate: This step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form the 3-chlorophenylmethyl sulfanyl intermediate.
Cyclization to form the imidazolium ring: The intermediate is then reacted with ethylenediamine under acidic conditions to form the dihydroimidazolium ring.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the dihydroimidazolium compound to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced to form the corresponding imidazoline derivative.
Substitution: The 3-chlorophenylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of substituted imidazolium compounds.
科学的研究の応用
2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazole moiety.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride involves:
Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.
Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it may interact with DNA or proteins, affecting cellular processes.
類似化合物との比較
Similar Compounds
- **2-{[(3-chlorophenyl)methyl]sulfanyl}-1H-imidazole
- **2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- **2-{[(3-chlorophenyl)methyl]sulfanyl}-1H-imidazol-3-ium bromide
Uniqueness
2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride is unique due to its specific structural features, such as the presence of the 3-chlorophenylmethyl group and the sulfanyl linkage. These features contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds.
特性
分子式 |
C10H13Cl2N2S+ |
|---|---|
分子量 |
264.19 g/mol |
IUPAC名 |
2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazol-3-ium;hydrochloride |
InChI |
InChI=1S/C10H11ClN2S.ClH/c11-9-3-1-2-8(6-9)7-14-10-12-4-5-13-10;/h1-3,6H,4-5,7H2,(H,12,13);1H/p+1 |
InChIキー |
IRJQVPJVGUVLRQ-UHFFFAOYSA-O |
正規SMILES |
C1C[NH+]=C(N1)SCC2=CC(=CC=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B11724941.png)

